molecular formula C13H21N3O2S B6952351 N,N-dimethyl-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethanesulfonamide

N,N-dimethyl-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethanesulfonamide

Cat. No.: B6952351
M. Wt: 283.39 g/mol
InChI Key: XBHLDOAOWAIZIX-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethanesulfonamide is a complex organic compound that features a pyrrolidine ring attached to a pyridine ring, with a dimethylamino group and an ethanesulfonamide group

Properties

IUPAC Name

N,N-dimethyl-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-15(2)19(17,18)10-9-16-8-4-6-13(16)12-5-3-7-14-11-12/h3,5,7,11,13H,4,6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHLDOAOWAIZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCN1CCCC1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable pyridine derivative, the pyrrolidine ring is formed through a cyclization reaction.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction.

    Attachment of the Ethanesulfonamide Group: The ethanesulfonamide group is attached through a sulfonation reaction, often using ethanesulfonyl chloride as a reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.

Scientific Research Applications

N,N-dimethyl-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic uses.

    Industrial Applications: It is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-2-pyridinamine: A simpler compound with a similar pyridine and dimethylamino structure.

    N,N-dimethyl-2-piperidin-3-ylethanamine: Another compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

N,N-dimethyl-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethanesulfonamide is unique due to its combination of a pyrrolidine ring, a pyridine ring, and an ethanesulfonamide group. This structure provides distinct chemical properties and potential biological activities that are not found in simpler analogs.

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